(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C24H21NO5 and its molecular weight is 403.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
A New Entry to Polyfunctionalized 4,5-trans Disubstituted Oxazolidin-2-ones outlines a method for synthesizing enantiomerically pure oxazolidinecarboxylic acid derivatives starting from L-aspartic acid. This research highlights the compound's relevance in the synthesis of complex molecules with potential applications in medicinal chemistry and drug design (Gianluigi Luppi & C. Tomasini, 2003).
Foldamer Construction
Pseudopeptide Foldamers – The Homo‐Oligomers of Benzyl (4S,5R)‐5‐Methyl‐2‐oxo‐1,3‐oxazolidine‐4‐carboxylate discusses the use of oxazolidine derivatives in constructing pseudopeptide foldamers. These structures have potential applications in developing new materials and biomolecules with specific functions, thanks to their stabilized helical conformations (C. Tomasini et al., 2003).
Asymmetric Synthesis
Highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters demonstrates the use of chiral oxazolidinones in the enantioselective synthesis of fatty acid derivatives. This research has implications for the production of optically active compounds in organic chemistry and pharmaceutical synthesis (H. Hwang & S. Erhan, 2001).
Antimicrobial and Antifungal Applications
Synthesis and antimicrobial evaluation of some novel benzoimidazole Schiff′s bases explores the construction of new compounds derived from benzoyl-benzoimidazol-2-yl and their evaluation as antimicrobial agents. This study underscores the potential of oxazolidine derivatives in developing new antimicrobial and antifungal therapies (E. A. Abd El-Meguid & Nayera A M Abdelwahed, 2014).
Catalysis and Green Chemistry
Greener approach Ionic liquid [Et3NH][HSO4]-catalyzed multicomponent synthesis of 4-arylidene-2-phenyl-5(4H)oxazolones
presents a solvent-free method for synthesizing oxazolones, highlighting the compound's role in promoting greener chemical processes and catalysis (S. Jadhav et al., 2017).
Mechanism of Action
Target of Action
Docetaxel is a chemotherapy medication that works by disrupting the microtubular network in cells that is essential for cell division .
Mode of Action
Docetaxel promotes the assembly of microtubules and prevents their disassembly. This leads to the inhibition of cell division, which in turn leads to cell death .
Biochemical Pathways
The primary pathway affected by Docetaxel is the cell cycle. By stabilizing microtubules, it prevents the cell from properly segregating its chromosomes during mitosis, which leads to cell cycle arrest and apoptosis .
Pharmacokinetics
As an intermediate in the synthesis of Docetaxel, “(4s,5r)-3-tert-butoxycarbony-2-(4-anisyl)-4- phenyl-5- oxazolidine carboxylic acid” would be expected to have similar ADME properties. Docetaxel is administered intravenously and is widely distributed in the body. It is metabolized in the liver and excreted primarily in the feces .
Result of Action
The end result of Docetaxel’s action is the death of rapidly dividing cells, including cancer cells .
Action Environment
The efficacy and stability of Docetaxel can be influenced by various factors, including the patient’s overall health, the presence of other medications, and genetic variations in drug metabolism enzymes .
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (4R,5R)-3-Benzoyl-2-(4-anisyl)-4-phenyl-5-oxazolidinecarboxylic Acid involves the preparation of the oxazolidine ring followed by the introduction of the benzoyl and anisyl groups. The final step involves the carboxylation of the oxazolidine ring to form the carboxylic acid.", "Starting Materials": [ "Phenylacetic acid", "4-Methoxybenzylamine", "Benzoyl chloride", "Sodium hydroxide", "Triethylamine", "Carbon dioxide", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride" ], "Reaction": [ "1. Phenylacetic acid is reacted with 4-methoxybenzylamine in the presence of triethylamine and benzoyl chloride to form the intermediate product, 4-methoxybenzyl (2-phenylacetyl) amine.", "2. The intermediate product is then reacted with sodium hydroxide and carbon dioxide to form the oxazolidine ring.", "3. The benzoyl group is introduced by reacting the oxazolidine intermediate with benzoyl chloride in the presence of triethylamine.", "4. The anisyl group is introduced by reacting the benzoylated intermediate with 4-methoxybenzylamine in the presence of triethylamine.", "5. The final step involves the carboxylation of the oxazolidine ring to form the carboxylic acid. This is achieved by reacting the intermediate with carbon dioxide in the presence of diethyl ether and methanol. The product is then purified using hydrochloric acid, sodium bicarbonate, and sodium chloride." ] } | |
CAS No. |
1262147-55-6 |
Molecular Formula |
C24H21NO5 |
Molecular Weight |
403.4 g/mol |
IUPAC Name |
(4R,5R)-3-benzoyl-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-5-carboxylic acid |
InChI |
InChI=1S/C24H21NO5/c1-29-19-14-12-18(13-15-19)23-25(22(26)17-10-6-3-7-11-17)20(21(30-23)24(27)28)16-8-4-2-5-9-16/h2-15,20-21,23H,1H3,(H,27,28)/t20-,21-,23?/m1/s1 |
InChI Key |
RDVJYGYJBUIIOE-OJOWTSHBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N([C@@H]([C@@H](O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(C(C(O2)C(=O)O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Synonyms |
Cabazitaxel Impurity 21; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.